molecular formula C19H21N5O B11554339 3-(1H-benzotriazol-1-yl)-N'-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide

Cat. No.: B11554339
M. Wt: 335.4 g/mol
InChI Key: YKXQRSGHYHFOQH-HMMYKYKNSA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a phenylbutan-2-ylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide typically involves the condensation of 1H-benzotriazole with a suitable hydrazide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 1H-benzotriazole, hydrazide precursor, and aldehyde or ketone.

    Reaction Conditions: Solvent (ethanol or methanol), heating (60-80°C), and sometimes a catalyst (e.g., acetic acid).

    Procedure: The starting materials are mixed in the solvent and heated to the desired temperature. The reaction mixture is then stirred for several hours until the product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature or elevated temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent (ethanol or ether), room temperature or slightly elevated temperature.

    Substitution: Nucleophiles such as amines or thiols; conditionssolvent (dichloromethane or acetonitrile), room temperature.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, forming stable complexes that can modulate enzymatic activities. Additionally, the hydrazide group can interact with reactive oxygen species, providing antioxidant effects. The compound’s ability to form hydrogen bonds and π-π interactions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzotriazol-1-yl)-N’-[(2E)-4-phenylbutan-2-ylidene]propanehydrazide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of benzotriazole and hydrazide moieties provides a versatile platform for further functionalization and application in various fields.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-4-phenylbutan-2-ylideneamino]propanamide

InChI

InChI=1S/C19H21N5O/c1-15(11-12-16-7-3-2-4-8-16)20-22-19(25)13-14-24-18-10-6-5-9-17(18)21-23-24/h2-10H,11-14H2,1H3,(H,22,25)/b20-15+

InChI Key

YKXQRSGHYHFOQH-HMMYKYKNSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/CCC3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)CCC3=CC=CC=C3

Origin of Product

United States

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